molecular formula C8H11BrN2O B1443921 6-bromo-N-(2-methoxyethyl)pyridin-2-amine CAS No. 1289080-58-5

6-bromo-N-(2-methoxyethyl)pyridin-2-amine

Cat. No. B1443921
M. Wt: 231.09 g/mol
InChI Key: XIJCQZWMUQBZDJ-UHFFFAOYSA-N
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Description

“6-bromo-N-(2-methoxyethyl)pyridin-2-amine” is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of pyridine derivatives like “6-bromo-N-(2-methoxyethyl)pyridin-2-amine” often involves the use of Grignard reagents . The Grignard reagents are added to pyridine N-oxides at room temperature, and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “6-bromo-N-(2-methoxyethyl)pyridin-2-amine” consists of a pyridine ring substituted at the 2nd position with an amine group that is further substituted with a 2-methoxyethyl group, and at the 6th position with a bromine atom .

Scientific Research Applications

  • Polymer Science

    • Application : The compound is used in the synthesis of Poly (N,N-bis (2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer .
    • Method : The polymer is synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
    • Results : The polymer exhibits a lower critical solution temperature (LCST)–type phase transition. The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions .
  • Medicinal Chemistry

    • Application : The compound is used in the synthesis of novel pyridine derivatives via Suzuki Cross-Coupling Reaction .
    • Method : Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
    • Results : A series of novel pyridine derivatives were synthesized in moderate to good yield .

properties

IUPAC Name

6-bromo-N-(2-methoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-12-6-5-10-8-4-2-3-7(9)11-8/h2-4H,5-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJCQZWMUQBZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2-methoxyethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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